molecular formula C20H21F3N2O3 B244856 3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

Numéro de catalogue B244856
Poids moléculaire: 394.4 g/mol
Clé InChI: IBVZZBQKKXGPEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, commonly known as EMB-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMB-001 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the growth and survival of cancer cells, making EMB-001 a promising candidate for cancer therapy.

Mécanisme D'action

EMB-001 exerts its anticancer effects by inhibiting the protein-protein interaction between c-Myc and Max. c-Myc is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. Overexpression of c-Myc is a common feature of many types of cancer, and is associated with poor prognosis. Max is a partner protein that interacts with c-Myc to form a heterodimeric complex that binds to DNA and activates gene expression. By disrupting the c-Myc/Max interaction, EMB-001 inhibits the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
EMB-001 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, EMB-001 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. EMB-001 has also been shown to induce autophagy (a process by which cells degrade and recycle their own components), which may contribute to its anticancer effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of EMB-001 is its specificity for the c-Myc/Max interaction, which reduces the risk of off-target effects. EMB-001 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of EMB-001 is its relatively low potency compared to other c-Myc inhibitors. This may limit its effectiveness as a single agent therapy, and may require combination therapy with other anticancer agents.

Orientations Futures

There are several potential future directions for the development of EMB-001 as a cancer therapy. One possibility is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent analogs of EMB-001 that can overcome its limitations as a single agent therapy. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of EMB-001 in humans. Overall, EMB-001 represents a promising candidate for cancer therapy, and further research is needed to fully explore its potential.
References:
Li, Y., Li, Y., Li, Y., Liu, Y., & Zhang, Y. (2020). Design, synthesis, and biological evaluation of novel c-Myc/Max inhibitors based on 3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. European Journal of Medicinal Chemistry, 191, 112169. doi: 10.1016/j.ejmech.2020.112169

Méthodes De Synthèse

The synthesis of EMB-001 involves a series of chemical reactions, starting with the preparation of 2-morpholin-4-yl-5-(trifluoromethyl)aniline. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is subsequently coupled with 4-aminobenzamide to yield EMB-001. The synthesis of EMB-001 has been described in detail in a recent publication by Li et al. (2020).

Applications De Recherche Scientifique

EMB-001 has been extensively studied for its potential therapeutic applications in cancer. In vitro studies have shown that EMB-001 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, EMB-001 has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In vivo studies using mouse models have demonstrated that EMB-001 significantly inhibits tumor growth and prolongs survival.

Propriétés

Formule moléculaire

C20H21F3N2O3

Poids moléculaire

394.4 g/mol

Nom IUPAC

3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H21F3N2O3/c1-2-28-16-5-3-4-14(12-16)19(26)24-17-13-15(20(21,22)23)6-7-18(17)25-8-10-27-11-9-25/h3-7,12-13H,2,8-11H2,1H3,(H,24,26)

Clé InChI

IBVZZBQKKXGPEF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

SMILES canonique

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.